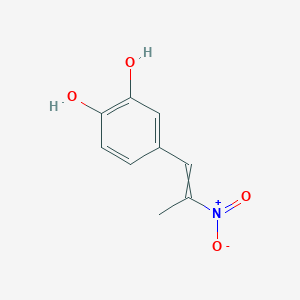

4-(2-Nitroprop-1-enyl)benzene-1,2-diol

Description

Contextualization within Nitroalkene Chemistry and Catechol Derivatives

The molecule can be understood by examining its two primary components.

Nitroalkene Chemistry: Nitroalkenes, also known as nitro olefins, are characterized by a nitro group attached to a carbon-carbon double bond. The powerful electron-withdrawing nature of the nitro group makes the double bond electron-deficient. This "activation" renders nitroalkenes highly reactive and useful in a variety of organic transformations. They are particularly effective as Michael acceptors, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, they serve as versatile precursors for synthesizing a range of other functional groups, including amines, ketones, and oximes, making them valuable building blocks in synthetic chemistry. nih.govnih.govresearchgate.net

Catechol Derivatives: Catechol, or 1,2-dihydroxybenzene, is a foundational structure for a vast number of natural and synthetic compounds. The two adjacent hydroxyl groups give catechols unique properties, including the ability to act as antioxidants and to form stable complexes with metal ions. This catechol motif is present in a wide array of biologically active molecules, including neurotransmitters (e.g., dopamine (B1211576) and adrenaline) and various pharmaceuticals. chemrxiv.org In industrial applications, catechols are used as precursors for pesticides, perfumes, and polymers. nih.gov The oxidation of catechols to highly reactive quinones is a key process in the formation of natural adhesives and in situ curing biomaterials. nih.gov

4-(2-Nitroprop-1-enyl)benzene-1,2-diol thus combines the electrophilic reactivity of a nitroalkene with the nucleophilic, metal-chelating, and redox-active properties of a catechol.

Significance in Organic Synthesis and Interdisciplinary Research

The dual functionality of this compound makes it a molecule of considerable interest for synthetic and interdisciplinary applications.

In organic synthesis , it serves as a versatile intermediate. The nitroalkene moiety can be used to construct complex molecular architectures through reactions like Michael additions, cycloadditions, and various cross-coupling reactions. nih.govnih.govnih.govresearchgate.net Subsequent reduction of the nitro group provides a direct route to substituted phenethylamines, a class of compounds with significant pharmacological importance. researchgate.netbeilstein-journals.org For instance, the closely related compound phenyl-2-nitropropene (which lacks the catechol hydroxyls) is a well-known precursor for the synthesis of amphetamine. wikipedia.orgchemicalbook.com This highlights the potential of the target molecule as a starting material for novel catecholamine derivatives.

In interdisciplinary research , particularly in medicinal chemistry and materials science, the compound holds significant promise. The catechol moiety is a known pharmacophore that can interact with biological targets and also imparts antioxidant properties. The combination with the nitroalkene group could lead to the development of novel therapeutic agents. The ability of the catechol group to adhere to surfaces and the polymerizable nature of both the alkene and the catechol (via oxidation) suggest potential applications in the design of functional polymers, adhesives, and surface coatings. nih.gov

Overview of Current Academic Research Trajectories for the Compound

While specific studies on this compound are not yet widespread, research trajectories can be inferred from studies on analogous compounds.

Synthetic Methodologies: The primary route for synthesizing this compound and its analogues is the Henry reaction (or nitroaldol condensation). wikipedia.org This involves the base-catalyzed reaction of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with nitroethane. nih.govnih.govresearchgate.net Research in this area focuses on optimizing reaction conditions, exploring different catalysts, and developing stereoselective methods to control the geometry of the double bond.

Reactivity and Derivatization: A major research avenue involves exploring the rich reactivity of the molecule. Key areas of investigation include:

Michael Addition Reactions: Studying the addition of various nucleophiles to the activated double bond to create a library of new catechol derivatives. researchgate.net

Reduction Reactions: Developing efficient methods to reduce the nitro group and the double bond to synthesize novel substituted dopamine analogues. Such reactions often employ reducing agents like lithium aluminum hydride or catalytic hydrogenation. beilstein-journals.orgchemicalbook.com

Cycloaddition Reactions: Using the nitroalkene as a component in Diels-Alder or other cycloaddition reactions to build complex heterocyclic structures containing the catechol motif. nih.govmdpi.com

Polymerization Studies: Investigating the polymerization of the molecule, potentially through oxidation of the catechol moiety or via the alkene group, to create novel functional materials. nih.gov

Biological and Pharmacological Screening: Given the prevalence of the catechol structure in neurochemistry and the use of similar nitroalkenes as pharmaceutical precursors, a significant research trajectory is the biological evaluation of this compound and its derivatives. This includes screening for antioxidant, anticancer, antimicrobial, and neurological activity. The spontaneous reactivity of catechols in physiological media is also an important consideration in such studies. chemrxiv.org

Properties

IUPAC Name |

4-(2-nitroprop-1-enyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBBJLQAIWVLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390758 | |

| Record name | 1,2-Benzenediol, 4-(2-nitro-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13662-96-9 | |

| Record name | 1,2-Benzenediol, 4-(2-nitro-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimized Pathways for 4 2 Nitroprop 1 Enyl Benzene 1,2 Diol

Classical and Contemporary Approaches to Nitroalkene Synthesis

The formation of the carbon-carbon double bond in nitroalkenes like 4-(2-nitroprop-1-enyl)benzene-1,2-diol is accomplished via condensation reactions that unite a carbonyl compound with an active methylene (B1212753) compound, in this case, an aliphatic nitroalkane.

Henry Reaction and Knoevenagel Condensation Variants

The synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes is a classic example of a nitroaldol reaction, commonly known as the Henry reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The initial product is a β-nitro alcohol, which can often be dehydrated under the reaction conditions to yield the corresponding nitroalkene.

The Knoevenagel condensation is a related process, broadly defined as the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. The reaction between an aldehyde and a nitroalkane to directly form a nitroalkene is often classified as a variant of both the Henry and Knoevenagel reactions. The key distinction is that the Henry reaction leads to a nitroalcohol which is then dehydrated in a subsequent step (or in situ), whereas the Knoevenagel condensation typically implies the direct formation of the α,β-unsaturated product.

Commonly employed conditions involve the use of a base catalyst. Primary amines such as n-butylamine, methylamine, ethylamine, or cyclohexylamine (B46788) are frequently used. Another classical approach utilizes ammonium (B1175870) acetate (B1210297) in a solvent like glacial acetic acid, which is refluxed to drive the condensation and dehydration.

Catalyst-Mediated Synthetic Routes

Modern synthetic chemistry has introduced a variety of catalysts to optimize the synthesis of nitroalkenes, improving yields, reducing reaction times, and enabling milder conditions. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts:

Basic Catalysts: Simple bases like sodium hydroxide (B78521) or potassium hydroxide can be effective, but careful control is needed as strong bases can promote side reactions. sciencemadness.org Primary amines (e.g., n-butylamine) remain popular due to their moderate basicity. unacademy.com

Lewis Acid and Chiral Catalysts: For asymmetric synthesis, catalyst systems comprising a Lewis acid (like zinc triflate or copper(I) complexes) and a chiral ligand can be used to produce enantiomerically enriched β-nitro alcohols. wikipedia.orgguidechem.com While the final target is an achiral nitroalkene, these advanced methods highlight the evolution of the underlying condensation chemistry.

Heterogeneous Catalysts:

Layered Double Hydroxides (LDHs): These materials, also known as hydrotalcites, and their calcined (thermally activated) forms have emerged as highly active and reusable basic catalysts for the Henry reaction. fcterc.gov.ngvedantu.com They offer environmental advantages by simplifying catalyst separation and reducing waste. fcterc.gov.ng

Alumina-Supported Catalysts: Systems like potassium carbonate on alumina (B75360) (K2CO3/Al2O3) have been used effectively, particularly in solvent-free conditions under microwave irradiation. sciencemadness.org This green chemistry approach can dramatically reduce reaction times from hours to minutes. fcterc.gov.ngsciencemadness.org

The following table summarizes various catalytic systems used for the synthesis of substituted β-nitrostyrenes, which are structurally related to this compound.

| Catalyst | Aldehyde | Nitroalkane | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| n-Butylamine | Benzaldehyde (B42025) | Nitroethane | Reflux | ~78% | unacademy.com |

| Ammonium Acetate | Substituted Benzaldehydes | Nitroalkanes | Reflux in Acetic Acid | Varies | google.com |

| Calcined Cu:Al LDH (3:1) | Benzaldehyde | Nitromethane | Microwave, Solvent-free, 1.5-2 min | 99% | fcterc.gov.ng |

| K₂CO₃/Al₂O₃ | Substituted Benzaldehydes | Nitromethane | Microwave, Solvent-free | High | sciencemadness.org |

| Cyclohexylamine | Benzaldehyde | Nitroethane | Reflux, 6h | 78% | unacademy.com |

Mechanistic Studies of Condensation Reactions

The mechanism of the base-catalyzed condensation to form a nitroalkene proceeds through several distinct, reversible steps. prepchem.com

Nitronate Formation: The reaction begins with the deprotonation of the α-carbon of the nitroalkane (nitroethane) by a base (B:). This is the crucial step, as the α-protons of nitroalkanes are acidic (pKa ≈ 10 in water) due to the strong electron-withdrawing nature of the nitro group. This abstraction results in a resonance-stabilized carbanion known as a nitronate ion. sciencemadness.org

Nucleophilic Attack: The nucleophilic carbon of the nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde (3,4-dihydroxybenzaldehyde). This carbon-carbon bond-forming step produces a tetrahedral intermediate, a β-nitro alkoxide.

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base (BH+) or a solvent molecule, yielding the β-nitro alcohol intermediate.

Dehydration: The final step is the elimination of a molecule of water (dehydration) to form the α,β-unsaturated nitroalkene. This step is often facilitated by heat or acidic conditions and is driven by the formation of a stable, conjugated π-system. Under many Knoevenagel-type conditions, this dehydration occurs spontaneously.

Preparation of Precursors and Starting Materials

The successful synthesis of this compound is contingent on the availability and purity of its key starting materials: the substituted benzaldehyde and the aliphatic nitro compound.

Synthesis of Substituted Benzaldehydes

The required precursor is 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechuic aldehyde. wikipedia.org Several synthetic routes are available for its preparation.

From Catechol: A common method involves the condensation of catechol with glyoxylic acid under alkaline conditions (e.g., using sodium hydroxide). This forms an intermediate, 3,4-dihydroxymandelic acid, which is then subjected to an oxidative decarboxylation reaction to yield the final aldehyde. google.comgoogle.com Air can be used as the oxidant in the presence of a multi-component composite metal oxide catalyst. google.com

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol (B47542) using chloroform (B151607) and a strong base, can be applied to catechol. unacademy.comnrochemistry.com However, this reaction can sometimes lead to mixtures of isomers and may have limitations in selectivity and yield for this specific substrate.

Dakin Oxidation: An alternative route starts from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available natural product. After demethylation to give 3,4-dihydroxybenzaldehyde, this can be seen as a formal synthesis. Another approach involves the Dakin oxidation of other appropriately substituted hydroxyacetophenones. The Dakin reaction oxidizes an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol. organic-chemistry.orgwikipedia.org By starting with a different precursor, one could potentially arrive at the diol functionality.

Hydroxylation of 4-Hydroxybenzaldehyde: A multi-step process can be employed starting from 4-hydroxybenzaldehyde. This involves bromination to introduce a bromine atom at the 3-position, followed by a nucleophilic substitution (hydroxylation) to replace the bromine with a hydroxyl group. This hydroxylation can be challenging but may be achieved using reagents like sodium hydroxide with a copper catalyst. chemicalforums.com

Nitroethane and Related Aliphatic Nitro Compounds

Nitroethane is the second essential precursor for the synthesis.

Industrial Production: The primary industrial method for producing nitroethane is the vapor-phase nitration of propane. sciencemadness.orgwikipedia.org Propane is treated with nitric acid at high temperatures (350–450 °C), resulting in a mixture of nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, which are then separated by fractional distillation. wikipedia.orgsciencemadness.org

Laboratory Synthesis: On a laboratory scale, nitroethane can be prepared through nucleophilic substitution reactions. A classic method is the reaction of an ethyl halide, such as ethyl bromide or ethyl iodide, with a nitrite (B80452) salt. wikipedia.org

Victor Meyer Reaction: This method uses silver nitrite (AgNO₂) with an ethyl halide in a solvent like diethyl ether. wikipedia.org

Kornblum Modification: A more common and cost-effective variation uses sodium nitrite (NaNO₂) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided powerful tools for optimizing the production of nitroalkenes. Techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including accelerated reaction rates, improved yields, and enhanced safety profiles.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. Unlike conventional heating methods that transfer energy slowly through vessel walls, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This instantaneous, localized superheating can dramatically accelerate reaction rates. The rate of a reaction is governed by the Arrhenius equation, where temperature plays a crucial role in the kinetics; the efficient energy transfer in microwave-assisted reactions can lead to a state of non-equilibrium that results in a high instantaneous temperature of the molecules.

For the synthesis of this compound, which is typically formed via a Henry condensation reaction between 3,4-dihydroxybenzaldehyde and nitroethane, MAOS presents a compelling alternative to conventional methods. Reports on similar syntheses show that microwave irradiation can reduce reaction times from hours to mere minutes and often results in higher product yields with fewer byproducts. nih.govorganic-chemistry.org For instance, a variety of N-aryl β-nitroenamines have been effectively transformed into 3-nitroindoles in good yields using rapid microwave-assisted reactions. nih.gov

A hypothetical protocol for the microwave-assisted synthesis of this compound could involve mixing the aldehyde and nitroalkane with a suitable base in a solvent like 1,4-dioxane (B91453) and irradiating the mixture in a dedicated microwave reactor. nih.gov The ability to precisely control temperature and pressure allows for the rapid optimization of reaction conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis A hypothetical comparison for the synthesis of this compound based on typical results for similar reactions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 2-6 hours | 2-10 minutes organic-chemistry.org |

| Typical Yield | 60-75% | 70-90% |

| Energy Transfer | Indirect (conduction, convection) | Direct coupling with molecules |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Byproduct Formation | Higher potential due to prolonged heating | Often reduced, leading to cleaner reactions nih.gov |

Flow chemistry, or continuous flow processing, involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This methodology offers substantial improvements in safety, scalability, and control over traditional batch reactions. amt.ukijprajournal.com The high surface-area-to-volume ratio in flow reactors enables highly efficient heat transfer, which is critical for managing highly exothermic processes like nitrations. amt.uk

The synthesis of nitroalkenes can be exothermic, and flow chemistry provides a safer means of production by minimizing the volume of the reaction mixture at any given time and allowing for precise temperature management. ijprajournal.com This enhanced control leads to cleaner products, higher yields, and improved reproducibility. ijprajournal.com Continuous production of chemical compounds using flow reactor technology has proven beneficial for many applications in fine chemical and pharmaceutical manufacturing. amt.uk

A conceptual flow process for producing this compound would involve separate streams of 3,4-dihydroxybenzaldehyde and nitroethane (with a catalyst) being continuously pumped into a T-mixer. From there, the combined stream would enter a heated or cooled reactor coil for a specific residence time, allowing the reaction to complete before the product stream is collected. nih.gov This approach allows for the safe use of highly reactive chemicals and harsh reaction conditions, with multi-step syntheses possible by linking several reactor modules in sequence. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Nitroalkene Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes ijprajournal.com |

| Heat Transfer | Limited and non-uniform | Excellent and highly efficient amt.uk |

| Scalability | Difficult; requires re-optimization | Straightforward; accomplished by running the system for longer |

| Process Control | Limited control over mixing and temperature | Precise control over stoichiometry, residence time, and temperature amt.uk |

| Reproducibility | Can vary between batches | High, leading to consistent product quality ijprajournal.com |

Green Chemistry Principles in Synthesis Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Its application to the synthesis of this compound focuses on optimizing resource efficiency and minimizing environmental impact.

In the synthesis of nitroalkenes, solvents such as toluene, chloroform, or methanol (B129727) are often used. However, these are considered problematic or hazardous. Green alternatives include water, ethanol (B145695), or supercritical CO2. paperpublications.org For the synthesis of this compound, research could explore protocols using ethanol, which is a bio-based and less toxic solvent, or even solvent-free conditions, where the reactants are heated together with a catalyst. Reducing the volume of solvent used is another key strategy.

Table 3: Classification of Common Solvents in Organic Synthesis

| Classification | Examples | Rationale |

| Recommended | Water, Ethanol, Acetone, Isopropanol | Low toxicity, renewable sources, biodegradable. |

| Problematic | Toluene, Hexane, Acetonitrile (B52724), Dichloromethane | Environmental persistence, toxicity, derived from petrochemicals. |

| Hazardous | Benzene (B151609), Carbon tetrachloride, Chloroform, Dioxane | Carcinogenic, highly toxic, severe environmental impact. rjpn.org |

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. greenchemistry-toolkit.org It quantifies how many atoms from the reactants are incorporated into the final product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound from 3,4-dihydroxybenzaldehyde and nitroethane is a condensation reaction that produces water as the only byproduct.

Calculation of Atom Economy:

Reactants: 3,4-dihydroxybenzaldehyde (C₇H₆O₃, MW: 138.12 g/mol ) + Nitroethane (C₂H₅NO₂, MW: 75.07 g/mol )

Product: this compound (C₉H₉NO₄, MW: 195.17 g/mol )

Byproduct: Water (H₂O, MW: 18.02 g/mol )

Atom Economy = (MW of Product) / (Total MW of Reactants) * 100 Atom Economy = (195.17) / (138.12 + 75.07) * 100 = 91.5%

This high atom economy is characteristic of addition and rearrangement reactions and indicates an efficient process in terms of raw material conversion. However, atom economy does not account for reaction yield or materials like solvents and catalysts. primescholars.com For a more comprehensive assessment, metrics like Reaction Mass Efficiency (RME) are used, which consider the total mass of all materials used in the process. buecher.de

Table 4: Typical Atom Economy of Different Reaction Types

| Reaction Type | Description | Typical Atom Economy |

| Addition | Two or more molecules combine to form a larger one. | 100% |

| Rearrangement | A molecule's skeleton is rearranged to form an isomer. | 100% |

| Substitution | One functional group is replaced by another. | < 100% |

| Elimination | A pair of atoms or groups are removed from a molecule. | < 100% |

| Wittig Reaction | A ketone/aldehyde reacts with a phosphonium (B103445) ylide. | Often < 50% |

Chemical Transformations and Reaction Pathways of 4 2 Nitroprop 1 Enyl Benzene 1,2 Diol

Reductive Transformations of the Nitroalkene Moiety

The nitroalkene group of 4-(2-nitroprop-1-enyl)benzene-1,2-diol is susceptible to various reductive transformations, which can target the nitro group, the carbon-carbon double bond, or both simultaneously. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a versatile method for the reduction of nitroalkenes. Depending on the catalyst and reaction parameters, different products can be obtained from this compound. Commonly used catalysts for such transformations include palladium, platinum, and nickel-based systems. wikipedia.orggoogle.com

Simultaneous reduction of both the nitro group and the carbon-carbon double bond is often observed with powerful catalytic systems. For instance, the use of palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere typically leads to the formation of the corresponding aminoalkane. wikipedia.org

Table 1: Catalysts and Expected Products in the Hydrogenation of this compound

| Catalyst | Typical Conditions | Major Product |

| Palladium on Carbon (Pd/C) | H₂, 60-500 psig, 25-100 °C, Ethanol (B145695)/Acetic Acid | 4-(2-aminopropyl)benzene-1,2-diol |

| Raney Nickel | H₂, Methanol (B129727) or Isopropanol | 4-(2-aminopropyl)benzene-1,2-diol |

| Platinum Oxide (Adam's Catalyst) | H₂, various solvents | 4-(2-aminopropyl)benzene-1,2-diol |

This table presents plausible outcomes based on the hydrogenation of structurally similar compounds.

Selective Reduction of the Nitro Group to Amine

The selective reduction of the nitro group in the presence of the carbon-carbon double bond can be achieved using specific reagents that are chemoselective for the nitro functionality. This transformation is valuable for the synthesis of vinyl-substituted anilines.

Several methods have been developed for the selective reduction of aromatic nitro compounds that are applicable to this compound. stackexchange.comguidechem.com One effective system involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of a metal powder like zinc or magnesium. This method is known to be selective for the nitro group, leaving other reducible functionalities such as alkenes intact. Another widely used reagent for this purpose is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate (B1210297) or ethanol. stackexchange.comguidechem.com This reagent is particularly mild and shows high selectivity for the reduction of aromatic nitro groups without affecting other sensitive groups. stackexchange.comguidechem.com

Table 2: Reagents for the Selective Reduction of the Nitro Group

| Reagent | Typical Conditions | Major Product |

| Hydrazine glyoxylate / Zinc or Magnesium powder | Room temperature | 4-(2-nitroprop-1-enyl)benzene-1,2-diamine |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Refluxing ethyl acetate or ethanol | 4-(2-nitroprop-1-enyl)benzene-1,2-diamine |

| Samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Mild conditions | 4-(2-nitroprop-1-enyl)benzene-1,2-diamine |

| Nickel(II) acetylacetonate (B107027) / Polymethylhydrosiloxane (PMHS) | Mild conditions | 4-(2-nitroprop-1-enyl)benzene-1,2-diamine |

This table is a representation of expected outcomes based on established methods for selective nitro group reduction. stackexchange.comguidechem.comorganic-chemistry.orgrsc.org

Reduction of the Carbon-Carbon Double Bond

While the simultaneous reduction of both the nitro group and the double bond is common, conditions can be tailored to selectively reduce the carbon-carbon double bond of the nitroalkene moiety, yielding a nitroalkane. This transformation is synthetically useful as it preserves the nitro group for further functionalization.

Studies on similar nitroalkenes have shown that the selective reduction of the C=C bond can be achieved under neutral conditions. For instance, iridium-catalyzed reductions have demonstrated high chemoselectivity for the double bond over the nitro group when the reaction is performed at a neutral pH. mdpi.com In contrast, under acidic conditions, the same catalyst system can favor the reduction of the nitro group. mdpi.com Another approach involves the use of sodium borohydride, which can, under specific conditions, selectively reduce the double bond of a nitroalkene to furnish the corresponding nitroalkane. wikipedia.org

Reactions Involving the Catechol Framework

The catechol moiety of this compound, with its electron-rich aromatic ring and nucleophilic hydroxyl groups, is amenable to a range of reactions, including electrophilic aromatic substitution and nucleophilic attack at the oxygen atoms.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the catechol framework is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. makingmolecules.commasterorganicchemistry.comyoutube.comlibretexts.orgmsu.edu In the case of this compound, the positions ortho to the hydroxyl groups are of interest for substitution. The nitroalkene substituent, being an electron-withdrawing group, is a deactivating group and a meta-director. youtube.com The powerful activating effect of the hydroxyl groups will generally dominate the directing effects of the deactivating nitroalkene group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.commsu.edu For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at a position ortho to one of the hydroxyl groups. libretexts.org

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(2-nitroprop-1-enyl)benzene-1,2-diol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(2-nitroprop-1-enyl)benzene-1,2-diol |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(2-nitroprop-1-enyl)benzene-1,2-diol |

The regioselectivity is predicted based on the directing effects of the hydroxyl groups.

Nucleophilic Reactions at the Hydroxyl Groups

The hydroxyl groups of the catechol moiety are nucleophilic and can participate in reactions with various electrophiles. These reactions typically involve the deprotonation of the hydroxyl groups to form more potent nucleophilic phenoxides, which can then react with alkylating or acylating agents.

For example, in the presence of a base, the hydroxyl groups can be alkylated with alkyl halides to form the corresponding ethers. Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding ester derivatives. The relative reactivity of the two hydroxyl groups may differ, and selective mono- or di-substitution could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The presence of electron-withdrawing groups on an aromatic ring can increase the acidity of phenolic hydroxyls, facilitating their reaction with bases. libretexts.org

Formation of Ethers and Esters

The phenolic hydroxyl groups of the catechol moiety in this compound are amenable to derivatization to form corresponding ethers and esters. These reactions follow standard protocols for the alkylation and acylation of phenols.

Etherification: The formation of ethers typically involves the deprotonation of the hydroxyl groups with a suitable base to form a phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide or another electrophilic alkylating agent. Given the two adjacent hydroxyl groups, both mono- and di-ethers can be synthesized by controlling the stoichiometry of the reagents. Common bases used for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Esterification: Esters can be formed through the reaction of the catechol hydroxyls with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. Similar to etherification, selective mono- or di-acylation can be achieved by modulating the reaction conditions.

While specific studies detailing these transformations on this compound are not prevalent, the reactivity is well-established for catechol systems. The table below illustrates the generalized reaction schemes.

| Transformation | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Mono- or Di-ether |

| Esterification | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Mono- or Di-ester |

Olefinic Functionalization and Derivatization

The electron-deficient nature of the double bond in the nitroprop-1-enyl side chain makes it a prime site for various addition and functionalization reactions.

The double bond in β-nitrostyrene derivatives is a competent dipolarophile in 1,3-dipolar cycloadditions ([3+2] cycloadditions) and a dienophile in Diels-Alder ([4+2]) reactions. nih.gov The strong electron-withdrawing character of the nitro group activates the alkene for reactions with electron-rich dienes and dipoles.

In the context of [3+2] cycloadditions , nitrostyrenes react with dipoles like nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. nih.govnih.gov For instance, the reaction with a nitrone would yield a substituted isoxazolidine (B1194047) ring. Theoretical studies on β-nitrostyrene have shown that these reactions proceed via a one-step mechanism where the nucleophilic oxygen of the nitrone attacks the electrophilically activated β-carbon of the nitrostyrene (B7858105). rsc.org The stereochemical outcome can be influenced by whether the (E) or (Z) isomer of the nitrostyrene is used. nih.govrsc.org

Epoxidation of the electron-poor double bond in this compound presents a chemical challenge. Standard electrophilic epoxidizing agents like m-chloroperoxybenzoic acid (MCPBA) are generally less effective for electron-deficient alkenes. researchgate.netiwu.edu More suitable methods often involve nucleophilic epoxidation, such as using a peroxide anion (e.g., from hydrogen peroxide or tert-butyl hydroperoxide under basic conditions) in a Michael-type addition followed by intramolecular cyclization to form the epoxide ring.

Dihydroxylation , the conversion of the alkene to a vicinal diol, can be accomplished through several methods. wikipedia.org Syn-dihydroxylation is famously achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled, cold, and basic conditions. youtube.com Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. Given the electron-deficient nature of the alkene, conditions for these transformations would need to be carefully optimized. organic-chemistry.org

Direct halogenation of the double bond in β-nitrostyrenes can be complex. While alkenes typically undergo electrophilic addition with halogens (e.g., Br₂), the electron-poor nature of the double bond in the title compound would disfavor this pathway. Radical or nucleophilic addition mechanisms might be viable under specific conditions. Alternatively, halogenated derivatives are often prepared by using halogenated benzaldehydes as starting materials in the Henry condensation reaction. mdpi.com

Rearrangement Reactions and Isomerization Processes

The double bond of this compound can exist as either the (E) or (Z) geometric isomer. The (E)-isomer, where the bulky phenyl and nitro groups are on opposite sides of the double bond, is generally the more thermodynamically stable and is the typical product of synthesis. rsc.org

Conversion between the isomers can often be achieved through photoisomerization. nih.gov Irradiation with UV light can promote the (E) to (Z) isomerization. However, studies on the closely related ortho-hydroxy-β-nitrostyrene have shown that the presence of a hydroxyl group capable of forming an intramolecular hydrogen bond with the nitro group can significantly inhibit this isomerization. nih.gov It is proposed that the (Z)-isomer can tautomerize to a more stable nitronic acid form, which readily reverts to the more stable (E)-isomer, thus preventing the accumulation of the (Z)-product. nih.gov Given that this compound possesses two hydroxyl groups adjacent to the nitroalkene substituent, similar intramolecular hydrogen bonding effects are expected, which would likely influence its isomerization behavior.

Computational studies on β-nitrostyrenes have analyzed the reactivity differences between the isomers, noting that the less stable (Z)-isomer is often kinetically more reactive in certain reactions, such as [3+2] cycloadditions. rsc.org

| Property | (E)-Isomer | (Z)-Isomer | Reference |

|---|---|---|---|

| Thermodynamic Stability | More stable | Less stable | rsc.org |

| Synthesis | Typically the major product | Typically the minor product | unirioja.es |

| Interconversion | Photoisomerization (UV light) | nih.gov | |

| Reactivity in [3+2] Cycloaddition | Reactive (endo stereoselective) | More reactive (exo stereoselective) | nih.govrsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2 Nitroprop 1 Enyl Benzene 1,2 Diol

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, this technique provides unequivocal confirmation of its chemical formula, C₉H₉NO₄.

The analysis involves ionizing the molecule, typically using a soft ionization technique like electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ion. The high resolving power of the instrument, often a Time-of-Flight (TOF) or Orbitrap analyzer, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally measured exact mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent atoms. The difference, expressed in parts per million (ppm), serves as a measure of accuracy. For instance, HRMS analysis of a related compound, 3,4,5-trans-4,5-cis-2-(4-Chlorophenyl)-3,5-diphenyl-4-nitroisoxazolidine, demonstrated a mass accuracy with a minimal deviation between the calculated and found values, a standard practice in structural confirmation. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₄ |

| Calculated Exact Mass ([M+H]⁺) | 196.05533 u |

| Observed Exact Mass ([M+H]⁺) | Typically within 5 ppm of calculated value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process, often involving collision-induced dissociation (CID), helps to map the molecule's connectivity and identify its core structural motifs. nationalmaglab.orgwikipedia.org

For this compound, the protonated molecule ([M+H]⁺, m/z 196.06) is selected in the first stage of the mass spectrometer. In the collision cell, it is fragmented, and the resulting product ions are analyzed in the second stage. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for nitrostyrene (B7858105) derivatives include cleavage of the nitro group, fragmentation of the propenyl side chain, and losses from the benzene (B151609) ring.

Key expected fragments for this compound would arise from:

Loss of the nitro group (NO₂): A neutral loss of 46 Da, leading to a fragment ion at m/z ~150.

Cleavage of the side chain: Fragmentation can occur at various points along the C-C bonds of the propenyl group.

Loss of water (H₂O): From the two hydroxyl groups on the catechol ring, resulting in a fragment ion at m/z ~178.

The precise masses of these fragments, determined by HRMS/MS, allow for the assignment of their elemental compositions, providing strong evidence for the proposed structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Associated Neutral Loss | Structural Origin |

|---|---|---|---|

| 196.06 | ~178 | H₂O | Loss of water from catechol hydroxyls |

| 196.06 | ~150 | NO₂ | Cleavage of the nitro group |

| 196.06 | ~135 | NO₂ + CH₃ | Loss of nitro group and terminal methyl group |

| 196.06 | ~121 | C₃H₄NO₂ | Catechol fragment |

X-ray Crystallography and Solid-State Structure Analysis

Determination of Molecular Conformation and Torsion Angles

Crystallographic studies on similar compounds, such as (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene and 1-Nitro-4-(2-nitroprop-1-enyl)benzene, reveal key conformational features. nih.govresearchgate.netnih.gov These molecules typically adopt an E (trans) configuration about the C=C double bond, which is generally the more stable isomer. uc.pt

A critical parameter is the torsion angle between the plane of the benzene ring and the plane of the nitropropenyl side chain. In (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, this torsion angle is reported as -57.7(3)°. nih.govresearchgate.net This non-planar arrangement indicates a balance between the stabilizing effects of π-conjugation (which favors planarity) and the steric hindrance between the ring substituents and the side chain. For this compound, a similar twisted conformation would be expected. The presence of two hydroxyl groups on the ring could further influence this conformation through intramolecular hydrogen bonding.

| Structural Parameter | Expected Value/Observation (based on analogs) | Reference Compound |

|---|---|---|

| Configuration at C=C | E (trans) | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene nih.govresearchgate.net |

| Crystal System | Monoclinic | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene nih.govresearchgate.net |

| Space Group | P2₁/n or P2₁/c | Various nitrostyrene derivatives nih.govresearchgate.net |

| Ring-Side Chain Torsion Angle | -50° to -60° | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene nih.govresearchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For this compound, several key interactions would be anticipated to direct its crystal packing.

Hydrogen Bonding: The two phenolic hydroxyl (-OH) groups are strong hydrogen bond donors. They would likely form strong intermolecular hydrogen bonds with the oxygen atoms of the nitro group (-NO₂) or the hydroxyl groups of neighboring molecules. This type of interaction is a dominant force in determining the crystal structures of many hydroxylated compounds. nih.gov

π-π Stacking: The electron-rich catechol ring can interact with the rings of adjacent molecules through π-π stacking. In related structures, centroid-to-centroid distances of 3.6 to 3.8 Å are observed, indicating significant stacking interactions that contribute to the stability of the crystal lattice. nih.govresearchgate.net

Weak C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors are also commonly observed, further stabilizing the three-dimensional network. nih.govresearchgate.net

These combined interactions would likely result in a highly organized and stable crystalline solid.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for analyzing it within complex mixtures. Gas Chromatography is a powerful method for separating and analyzing volatile and thermally stable compounds.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is a standard method for purity assessment. mdpi.com However, the direct analysis of polar compounds like this compound can be challenging due to the presence of the two hydroxyl groups. These polar functional groups can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injection port. researchgate.net

To overcome these issues, a derivatization step is often employed. The hydroxyl groups can be converted to less polar, more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov This process reduces the compound's polarity and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks and more reliable quantification.

The GC method would involve injecting the derivatized sample onto a capillary column (e.g., a non-polar DB-5MS or HP-5MS column). mdpi.com The compounds separate based on their boiling points and interaction with the column's stationary phase. The retention time is a characteristic property of the compound under specific GC conditions. Coupling the GC to an MS detector allows for the confirmation of the peak's identity by comparing its mass spectrum to a library or known standard.

| GC Parameter | Typical Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | Required (e.g., Silylation with BSTFA or MSTFA) |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) mdpi.com |

| Injection Mode | Splitless |

| Temperature Program | Initial temp ~60-80°C, ramp to ~250-300°C |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative determination and purification of this compound. Its high resolution, sensitivity, and adaptability make it an indispensable tool in ensuring the purity of synthesized batches and in isolating the compound from complex reaction mixtures. The principles of HPLC are centered on the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent pumped through the column).

For a polar compound like this compound, which contains two hydroxyl groups on the benzene ring, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-modified silica), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds have less affinity for the stationary phase and thus elute earlier, while less polar compounds are retained longer.

Quantitative Analysis

For the quantitative analysis of this compound, a validated RP-HPLC method is crucial. This involves optimizing several chromatographic parameters to achieve a symmetrical peak shape, good resolution from impurities, and a short analysis time. A typical analytical HPLC setup for this compound would utilize a C18 column. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention time and separation. Given the acidic nature of the phenolic hydroxyl groups, buffering the aqueous component of the mobile phase (e.g., with phosphate (B84403) or formate (B1220265) buffer) to a slightly acidic pH can suppress the ionization of the hydroxyl groups, leading to sharper, more symmetrical peaks and more reproducible retention times.

Detection is commonly performed using a UV-Vis detector, as the conjugated system of the nitrostyrene chromophore in this compound results in strong UV absorbance. The selection of the detection wavelength is based on the UV spectrum of the compound, with the wavelength of maximum absorbance (λmax) typically chosen to ensure the highest sensitivity.

A typical set of conditions for the analytical HPLC of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 310 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4-6 minutes |

This is an interactive data table. You can sort and filter the data.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Purification by Preparative HPLC

When high-purity this compound is required, for instance, for biological testing or as an analytical standard, preparative HPLC is the method of choice. The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale to isolate and collect the purified compound. This involves using wider columns with a larger particle size stationary phase to accommodate higher sample loads.

The mobile phase composition developed for analytical separation often serves as a starting point for the preparative method. However, some modifications may be necessary. For instance, volatile buffers like ammonium (B1175870) formate are preferred over non-volatile buffers like sodium phosphate to facilitate the removal of the mobile phase from the collected fractions during solvent evaporation.

The following table outlines a representative set of parameters for the preparative HPLC purification of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 21.2 mm, 10 µm particle size) |

| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 70:30 v/v) with 0.1% Acetic Acid |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 310 nm |

| Sample Loading | 50-100 mg dissolved in a minimal amount of mobile phase |

| Fraction Collection | Triggered by UV signal threshold corresponding to the target compound peak |

This is an interactive data table. You can sort and filter the data.

After the separation, the fraction containing the purified this compound is collected. The solvent is then removed, typically by rotary evaporation, to yield the high-purity solid compound. The purity of the isolated compound is then confirmed using analytical HPLC.

Computational Chemistry and Theoretical Modeling of 4 2 Nitroprop 1 Enyl Benzene 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 4-(2-nitroprop-1-enyl)benzene-1,2-diol, both Density Functional Theory (DFT) and ab initio methods are employed to achieve a detailed understanding of its molecular behavior.

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, combined with a 6-31G* basis set, is a common choice for studying nitrostyrene (B7858105) derivatives and provides reliable geometric and electronic data. uc.ptbohrium.com

Electronic Properties: Calculations would likely reveal a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating hydroxyl groups. The distribution of electron density, characterized by Mulliken charges, would indicate a partial positive charge on the carbon atoms of the nitropropenyl chain and the benzene (B151609) ring, with a concentration of negative charge on the oxygen atoms of the nitro and hydroxyl groups.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For a molecule like this compound, the HOMO is expected to be localized on the catechol ring, while the LUMO would likely be centered on the nitropropenyl group. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -782.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Dipole Moment (Debye) | 5.8 |

For more precise energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding, these methods provide a higher level of accuracy, particularly for electron correlation effects. These high-accuracy calculations are crucial for validating DFT results and for studying reaction mechanisms where subtle electronic effects are important.

Molecular Dynamics (MD) Simulations

MD simulations offer a window into the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the benzene ring to the propenyl group and the propenyl group to the nitro group. Conformational analysis of similar β-nitrostyrene derivatives suggests a preference for a planar conformation to maximize π-electron delocalization. uc.ptbohrium.com Deviations from planarity can occur due to steric hindrance.

Potential energy surface scans can be performed to determine the rotational barriers. The rotation around the C-C bond between the ring and the side chain is expected to have a significant energy barrier due to the disruption of conjugation.

| Rotational Bond | Predicted Rotational Barrier (kcal/mol) | Most Stable Dihedral Angle (°) |

|---|---|---|

| Ring - C=C | 8-12 | 0 (planar) |

| C=C - NO₂ | 5-8 | 0 (planar) |

| C - OH (ortho) | 2-4 | 0 or 180 |

| C - OH (meta) | 2-4 | 0 or 180 |

The behavior of this compound in solution is significantly influenced by the solvent. Explicit solvent MD simulations, where individual solvent molecules are included, can reveal specific hydrogen bonding interactions between the hydroxyl and nitro groups of the solute and the solvent molecules. Polar protic solvents like water or ethanol (B145695) would be expected to form strong hydrogen bonds, which can affect the conformational preferences and electronic properties of the molecule. rsc.orgresearchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used to approximate the effect of the solvent on the electronic structure and are computationally less expensive. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of the molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum would show characteristic peaks for the O-H stretching of the hydroxyl groups, the asymmetric and symmetric stretching of the NO₂ group, C=C stretching of the alkene and the aromatic ring, and C-H stretching and bending vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts would be influenced by the electron density around each nucleus. For instance, the protons on the aromatic ring would show distinct signals depending on their proximity to the electron-withdrawing nitropropenyl group and the electron-donating hydroxyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. nih.gov The primary absorption bands are expected to arise from π → π* transitions within the conjugated system of the aromatic ring and the nitropropenyl side chain. The position of the absorption maximum (λ_max) would be sensitive to solvent polarity, with more polar solvents likely causing a red shift (bathochromic shift). mdpi.comnsf.gov

| Spectroscopic Technique | Predicted Key Parameters |

|---|---|

| IR (cm⁻¹) | O-H stretch: 3400-3600, NO₂ asymm. stretch: 1520, NO₂ symm. stretch: 1350, C=C stretch: 1600-1650 |

| ¹H NMR (ppm) | Aromatic H: 6.5-8.0, Vinyl H: 7.5-8.5, Methyl H: 2.4 |

| ¹³C NMR (ppm) | Aromatic C: 110-150, Vinyl C: 130-145, Methyl C: 15-20 |

| UV-Vis (nm) | λ_max: ~320-350 (in non-polar solvent) |

Computed NMR Chemical Shifts and Coupling Constants

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters. While specific computed NMR data for this compound are not extensively documented in publicly available literature, the methodology for such calculations is well-established. Typically, Density Functional Theory (DFT) methods, such as B3LYP, are employed with a suitable basis set (e.g., 6-311+G(d,p)) to first optimize the molecular geometry of the compound. Following geometry optimization, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic shielding constants of the nuclei.

These shielding constants are then converted to chemical shifts (δ) by referencing them against the computed shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS). The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted in this manner. For instance, the protons and carbons of the benzene ring, the vinyl group, and the methyl group would have distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups.

Spin-spin coupling constants (J-couplings) can also be computed to provide further structural information, such as the stereochemistry of the double bond. The magnitude of the coupling constant between the vinyl protons, for example, would be indicative of an E or Z configuration.

A hypothetical table of computed ¹H and ¹³C NMR chemical shifts for this compound is presented below to illustrate the expected output of such a computational study.

| Atom | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) |

| C1 | - | 145.2 |

| C2 | - | 143.8 |

| C3 | 6.85 | 115.9 |

| C4 | - | 126.7 |

| C5 | 6.92 | 118.3 |

| C6 | 7.05 | 121.5 |

| C7 (vinyl) | 7.58 | 138.1 |

| C8 (vinyl) | - | 140.5 |

| C9 (methyl) | 2.45 | 13.2 |

| O-H (C1) | 5.30 | - |

| O-H (C2) | 5.25 | - |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from computational NMR studies.

Simulated Vibrational Frequencies and UV-Vis Spectra

Theoretical simulations of vibrational and electronic spectra are crucial for the interpretation of experimental spectroscopic data.

Vibrational Frequencies: Simulated infrared (IR) and Raman spectra for this compound can be obtained through frequency calculations following geometry optimization, typically using DFT methods. These calculations provide the harmonic vibrational frequencies and their corresponding intensities. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. mdpi.com For a molecule of this complexity, the vibrational modes would include C-H stretching of the aromatic ring and methyl group, O-H stretching of the hydroxyl groups, C=C stretching of the vinyl group and aromatic ring, and the characteristic symmetric and asymmetric stretching of the nitro group. researchgate.net

A representative table of selected computed vibrational frequencies for this compound is shown below.

| Vibrational Mode | Computed Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | 1520 |

| C=C Stretch (vinyl) | 1640 |

| Symmetric NO₂ Stretch | 1350 |

Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. These calculations yield the excitation energies and oscillator strengths for electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system, which includes the benzene ring, the vinyl group, and the nitro group. The presence of hydroxyl groups may cause a bathochromic (red) shift in the absorption maxima. The simulated spectrum can be compared with experimental data to confirm the electronic structure and identify the nature of the electronic transitions. researchgate.net

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. Such studies can reveal the detailed pathways of reactions, identify transient intermediates, and determine the factors controlling reaction rates and product selectivity.

Transition State Characterization and Activation Energies

A key aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms are available to locate TS structures. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. Its calculation is fundamental to understanding reaction kinetics. Lower activation energies correspond to faster reaction rates. For reactions involving this compound, such as cycloaddition reactions or nucleophilic additions to the activated double bond, computational methods can be used to calculate the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. mdpi.comresearchgate.net

Reaction Coordinate Mapping

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path from the transition state down to the reactants and products. This provides a detailed picture of the geometric changes that occur during the course of a chemical reaction. By visualizing the IRC, one can observe bond-breaking and bond-forming processes and gain a deeper understanding of the molecular dynamics of the reaction. For this compound, IRC calculations could be used to map out the pathway of its synthesis or its subsequent reactions, providing a continuous view of the transformation from reactants to products through the transition state.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical SAR studies aim to establish a relationship between the chemical structure of a molecule and its biological activity using computational methods. These studies are instrumental in the rational design of new molecules with enhanced or specific activities.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical)

QSAR modeling involves the development of mathematical models that relate the biological activity of a series of compounds to their physicochemical properties, which are described by molecular descriptors. While no specific QSAR models for this compound have been found in the reviewed literature, the framework for developing such a model is well-defined.

The first step in developing a QSAR model is to generate a dataset of molecules with known biological activities. For a series of derivatives of this compound, various molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape indices, van der Waals volume.

Electronic descriptors: Dipole moment, partial charges, HOMO and LUMO energies.

Thermodynamic descriptors: Enthalpy of formation, Gibbs free energy.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques. A robust QSAR model can be used to predict the activity of new, untested derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds.

Molecular Docking and Ligand-Target Interactions (Theoretical)

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical molecular docking or ligand-target interaction studies for the compound this compound. While computational studies, including molecular docking, have been performed on structurally related nitro-containing compounds, no direct research detailing the binding modes, affinities, or specific amino acid interactions of this compound with any protein target could be identified.

Therefore, it is not possible to provide detailed research findings, data tables on binding energies, or a summary of theoretical ligand-target interactions for this specific molecule at this time. The field of computational chemistry is rapidly advancing, and future studies may investigate the potential interactions of this compound with various biological targets.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Interaction with Biological Macromolecules (In Vitro)

The interaction of 4-(2-Nitroprop-1-enyl)benzene-1,2-diol with biological macromolecules such as enzymes and other proteins is a critical area of investigation to understand its biological activity.

Enzyme Inhibition Studies (In Vitro)

While direct enzyme inhibition data for this compound is not available, studies on various β-nitrostyrene derivatives have demonstrated their potential as enzyme inhibitors. For instance, certain β-nitrostyrene derivatives have been shown to inhibit SARS-CoV-2 3CL protease, a key enzyme in the life cycle of the virus. One study identified 4-nitro-β-nitrostyrene as an inhibitor with an IC50 value of 0.7297 µM in an in vitro enzyme activity inhibition assay. nih.gov The proposed mechanism involves the formation of hydrogen bonds and π-π stacking interactions within the enzyme's active site. nih.gov

Furthermore, other β-nitrostyrene derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial in cellular signaling pathways. These compounds have been shown to inhibit platelet aggregation by targeting Src and Syk kinase activity. nih.gov A separate study found that trans-β-nitrostyrene and its derivatives act as slow-binding inhibitors of protein tyrosine phosphatases (PTPs) like PTP1B, SHP-1, and Yop, with inhibition constants (KI*) in the micromolar range. nih.gov The proposed mechanism for PTP inhibition involves the nitrostyrene (B7858105) acting as a phosphotyrosine mimetic, binding to the active site and forming a reversible covalent adduct with a cysteine residue. nih.gov

Table 1: Examples of Enzyme Inhibition by β-Nitrostyrene Derivatives (In Vitro)

| Compound | Target Enzyme | IC50 / KI* | Reference |

|---|---|---|---|

| 4-nitro-β-nitrostyrene | SARS-CoV-2 3CL protease | 0.7297 µM | nih.gov |

This table presents data for related compounds to infer potential activity for this compound.

Protein Binding Affinity (In Vitro)

Specific protein binding affinity studies for this compound are not documented. However, the presence of the catechol group suggests potential interactions with various proteins. Catechol-O-methyltransferase (COMT) is an enzyme that specifically binds and metabolizes catechols, indicating an inherent affinity of the catechol structure for protein binding sites. nih.gov

The nitroalkene moiety of β-nitrostyrenes can also contribute to protein binding. These compounds are known Michael acceptors and can potentially form covalent adducts with nucleophilic residues on proteins, such as cysteine. nih.gov This type of interaction is often associated with the biological activities of this class of compounds.

Cellular Pathway Modulation (In Vitro)

The modulation of cellular pathways by this compound is likely influenced by its structural components.

Signal Transduction Pathway Analysis (In Vitro)

Derivatives of β-nitrostyrene have been shown to impact various signal transduction pathways. For example, their ability to inhibit tyrosine kinases directly affects signaling cascades that regulate cell proliferation and aggregation. nih.gov By inhibiting these kinases, they can block downstream phosphorylation events essential for signal propagation.

Additionally, some polyphenolic compounds have been observed to affect pathways such as the MAPK/NF-κB signaling cascade, which is involved in inflammation. frontiersin.org Given the catecholic structure of this compound, it could potentially modulate similar inflammatory pathways.

Oxidative Stress Response Mechanisms (In Vitro)

The catechol moiety is a well-known antioxidant structure capable of scavenging reactive oxygen species (ROS). nih.gov Catecholamines have demonstrated high reactivity towards ROS, suggesting that the catechol portion of this compound could play a role in mitigating oxidative stress. nih.gov

Mechanistic Basis of Bioactivity (In Vitro)

The bioactivity of this compound in vitro can be hypothesized to be a composite of the functionalities of its catechol and β-nitrostyrene components.

The catechol group may confer antioxidant properties through the scavenging of free radicals. It may also allow for specific interactions with catechol-binding proteins.

The β-nitrostyrene structure is likely responsible for its potential as an enzyme inhibitor, particularly through interactions with active site residues of enzymes like proteases and kinases. The electrophilic nature of the double bond conjugated to the nitro group makes it susceptible to nucleophilic attack from amino acid residues such as cysteine, potentially leading to reversible or irreversible inhibition of target proteins. This covalent modification of proteins can lead to the modulation of various cellular pathways.

Molecular Targets and Binding Sites (In Vitro)

Detailed experimental studies identifying the specific molecular targets and binding sites for this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of related β-nitrostyrene and catechol-containing compounds, several putative molecular targets can be hypothesized.

The electrophilic nature of the β-nitrostyrene moiety suggests it could act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) on proteins. This mechanism is a common feature for the biological activity of many β-nitrostyrene derivatives. Potential protein targets could therefore include enzymes and transcription factors where such reactive cysteine residues are critical for function. For instance, studies on other nitrostyrene derivatives have pointed towards the inhibition of protein tyrosine phosphatases (PTPs) as a possible mechanism of action, which could interrupt cellular signaling pathways.

Concentration-Dependent Biological Effects (e.g., IC50 values)

To illustrate how such data is typically presented, the following is an example of an interactive data table that would be populated with experimental findings.

Interactive Data Table: Concentration-Dependent Effects of this compound (Illustrative)

| Assay Type | Target/Organism | IC50 / MIC (µM) | Reference |

|---|

Antioxidant Mechanisms (In Vitro)

The catechol structure within this compound is a well-known pharmacophore for antioxidant activity. The two adjacent hydroxyl groups on the benzene (B151609) ring can readily donate hydrogen atoms to neutralize free radicals. The addition of a nitro group to the catechol structure has been noted in other compounds to potentially enhance this antioxidant capacity.

Radical Scavenging Activity

The primary mechanism by which catecholic compounds exert their antioxidant effect is through direct radical scavenging. They can effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various disease pathologies. The presence of the catechol moiety in this compound strongly suggests that it possesses radical scavenging properties. The stability of the resulting phenoxyl radical is a key determinant of the scavenging efficiency.

While specific quantitative antioxidant data for this compound from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are not available, it is a reasonable scientific inference that the compound would exhibit such activity.

Metal Chelation Properties

Another important facet of the antioxidant activity of catechols is their ability to chelate metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). These metal ions can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, catechol-containing compounds can prevent this radical formation, thereby providing an indirect antioxidant effect. The ortho-dihydroxy arrangement on the benzene ring of this compound provides an ideal conformation for the chelation of metal ions. However, specific experimental studies confirming and quantifying the metal chelation properties of this compound are not currently available in the scientific literature.

Applications in Advanced Organic Synthesis and Material Science

As a Precursor for Pharmaceutical Intermediates and Analogs

The structural motifs present in 4-(2-Nitroprop-1-enyl)benzene-1,2-diol are of considerable interest in medicinal chemistry. Both the nitrostyrene (B7858105) and catechol components are recognized as important pharmacophores and versatile synthetic handles for the construction of biologically active molecules. mdpi.comnih.govfrontiersin.org

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals, playing a crucial role in modulating biological activity. nih.gov β-Nitrostyrenes, including hydroxylated derivatives, are well-established as powerful building blocks for the synthesis of these complex ring systems. rsc.org The activated double bond in this compound makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions, facilitating the construction of various heterocyclic frameworks.